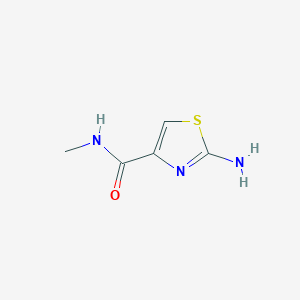

2-amino-N-methyl-1,3-thiazole-4-carboxamide

Descripción general

Descripción

2-amino-N-methyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C5H7N3OS and its molecular weight is 157.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX enzymes, which play a key role in inflammation and pain .

Biochemical Pathways

Thiazole derivatives have been reported to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Pharmacokinetics

Thiazole derivatives are generally known for their broad pharmacological spectrum .

Result of Action

Thiazole derivatives have been reported to have a range of effects, including antimicrobial, antifungal, and antitumor activities .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Análisis Bioquímico

Biochemical Properties

2-amino-N-methyl-1,3-thiazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a high binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often characterized by hydrogen bonding and other non-covalent interactions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind with high affinity to the enzyme UDP-N-acetylmuramate/L-alanine ligase, potentially acting as an antagonist . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to inhibit the proinflammatory cytokine IL-2 ex vivo in mice at a dosage of approximately 5 mg/kg

Actividad Biológica

2-Amino-N-methyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target of Action

Thiazole derivatives, including this compound, are known to interact with multiple biological targets. They exhibit activities such as:

- Antimicrobial : Effective against various bacterial strains.

- Antitumor : Inducing cytotoxic effects in cancer cells.

- Neuroprotective : Modulating neurotransmitter systems.

Mode of Action

The compound may exert its effects through:

- Enzyme Inhibition : Interacting with key enzymes involved in metabolic pathways.

- Receptor Modulation : Influencing receptor activity that regulates cellular signaling pathways.

The structural features of this compound allow it to participate in various biochemical reactions. Its thiazole ring facilitates nucleophilic and electrophilic substitution reactions, enhancing its versatility in biological systems.

Table 1: Biochemical Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits M. tuberculosis with an MIC of 0.06 µg/ml | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Neuroprotective | Modulates AMPA receptor activity |

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates critical pathways such as MAPK and PI3K/Akt, impacting cell survival and proliferation.

- Gene Expression : Alters the expression profiles of genes involved in stress response and apoptosis.

Case Study: Antimicrobial Activity

A study identified that derivatives of thiazole compounds exhibit promising activity against M. tuberculosis. The specific compound methyl 2-amino-5-benzylthiazole-4-carboxylate was highlighted for its potent inhibitory effect with an MIC significantly lower than standard treatments like isoniazid (INH) and thiolactomycin (TLM) .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

- Lower Doses : Show beneficial antioxidant and anti-inflammatory properties.

- Higher Doses : May lead to cytotoxicity or adverse effects in normal cells.

Metabolic Pathways

This compound participates in several metabolic pathways:

- Oxidative Stress Response : Interacts with enzymes that mitigate oxidative damage.

- Energy Metabolism : Influences pathways regulating ATP production and utilization.

Transport and Distribution

The compound's transport within the body is mediated by specific transporters. Its distribution to various tissues affects its therapeutic efficacy and potential side effects.

Subcellular Localization

The localization of this compound within cellular compartments (e.g., mitochondria, nucleus) is crucial for its biological activity. This localization can dictate its interaction with target proteins and subsequent effects on cellular function.

Aplicaciones Científicas De Investigación

Anticoagulant Properties

One of the prominent applications of 2-amino-N-methyl-1,3-thiazole-4-carboxamide derivatives is as Factor Xa (FXa) inhibitors , which are crucial in the development of anticoagulant medications. Research indicates that these compounds can effectively inhibit FXa, which plays a significant role in the coagulation cascade. The structural modifications of these derivatives enhance their anticoagulant activity while minimizing side effects. For instance, a study revealed that specific derivatives exhibited significant FXa suppression activity, making them candidates for new anticoagulation therapies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . A derivative known as methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM). This indicates its potential for development into new anti-tubercular agents . Additionally, thiazole derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy .

Drug Resistance Modulation

Another significant application of this compound derivatives is in modulating drug resistance in cancer therapies. A novel compound derived from this scaffold has shown the ability to reverse drug resistance in cancer cell lines resistant to paclitaxel and doxorubicin. This property is particularly valuable in treating multidrug-resistant cancers . The incorporation of specific chemical moieties into the thiazole framework has been linked to improved intracellular drug concentrations and enhanced therapeutic effects .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in substituents on the thiazole ring can significantly influence both its pharmacological properties and toxicity profiles. For example, compounds with halogenated phenyl groups have been associated with increased antibacterial activity .

Data Table: Summary of Key Findings

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amino group at position 2 undergoes alkylation with alkyl halides or epoxides. This reaction is typically performed in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., K₂CO₃, NaH) to deprotonate the amine.

Example Reaction:

2-amino-N-methyl-1,3-thiazole-4-carboxamide + benzyl bromide → N-benzyl-2-amino-N-methyl-1,3-thiazole-4-carboxamide

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | DMF | 60°C | 78% |

This reactivity enables the synthesis of derivatives with modified pharmacokinetic properties .

Acylation Reactions

The amino group reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. Catalysts like DMAP or HOBt are often employed.

Example Reaction:

this compound + acetyl chloride → N-acetyl-2-amino-N-methyl-1,3-thiazole-4-carboxamide

| Reagent | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DMAP | DCM | 85% |

Acylation enhances metabolic stability by blocking oxidative deamination .

Cyclization Reactions

The carboxamide group participates in cyclization with aldehydes or ketones to form fused heterocycles.

Example Reaction:

this compound + benzaldehyde → Thiazolo[4,5-d]pyrimidine derivative

| Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| AcOH, reflux, 4 hrs | – | 62% |

Cyclized products show enhanced biological activity due to increased planarity .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the thiazole ring’s C5 position under acidic conditions.

Example Reaction:

this compound + HNO₃ → 5-nitro-2-amino-N-methyl-1,3-thiazole-4-carboxamide

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C, 1 hr | 55% |

Nitration introduces electron-withdrawing groups, altering electronic properties .

Hydrolysis Reactions

The carboxamide group hydrolyzes to a carboxylic acid under acidic or basic conditions.

Example Reaction:

this compound → 2-amino-N-methyl-1,3-thiazole-4-carboxylic acid

| Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 hrs | – | 90% | |

| 2M NaOH, 80°C, 3 hrs | – | 88% |

Hydrolysis products serve as intermediates for further functionalization .

Coupling Reactions

The carboxamide participates in peptide coupling with amines or isocyanates using EDCI/HOBt.

Example Reaction:

this compound + isonicotinic acid → N-(isonicotinoyl)-2-amino-N-methyl-1,3-thiazole-4-carboxamide

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| EDCI/HOBt | DMF, rt, 12 hrs | 71% |

Coupled derivatives exhibit improved target binding in kinase inhibition assays .

Table: Comparative Reactivity of Key Functional Groups

| Functional Group | Reaction Type | Preferred Reagents | Typical Yield Range |

|---|---|---|---|

| 2-Amino | Alkylation/Acylation | Alkyl halides, Acid chlorides | 70–90% |

| Thiazole C5 | Electrophilic substitution | HNO₃, Cl₂ | 50–70% |

| Carboxamide | Hydrolysis/Coupling | HCl, EDCI/HOBt | 70–95% |

This compound’s reactivity profile enables the development of structurally diverse analogs with applications in drug discovery, particularly as kinase inhibitors and antimicrobial agents . Experimental protocols emphasize optimizing reaction conditions to balance yield and selectivity.

Propiedades

IUPAC Name |

2-amino-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOSKWMFWUTTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654700 | |

| Record name | 2-Amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827588-55-6 | |

| Record name | 2-Amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.